molecular formula C10H11N5O3S B2740051 (4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile CAS No. 2248479-83-4

(4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile

Cat. No. B2740051
CAS RN: 2248479-83-4
M. Wt: 281.29
InChI Key: VJAOJHAJCPDYEP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. The compound is also known as NPPB and has been synthesized using different methods.

Mechanism of Action

(4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile inhibits the activity of chloride channels by binding to a specific site on the channel protein. This binding results in the closure of the channel, which reduces the flow of chloride ions across the cell membrane. This, in turn, affects the membrane potential and leads to changes in cell function.
Biochemical and Physiological Effects:
The inhibition of chloride channels by (4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile has several biochemical and physiological effects. The compound has been shown to reduce smooth muscle contraction, decrease mucus secretion, and reduce neuronal excitability. These effects make it a potential candidate for the treatment of diseases such as asthma, chronic obstructive pulmonary disease, and epilepsy.

Advantages and Limitations for Lab Experiments

(4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower concentrations in experiments. However, the compound is highly reactive and can interact with other compounds in the experimental system, leading to false results. Additionally, the compound has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of (4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile in scientific research. One direction is the development of more potent and selective compounds that can target specific chloride channels. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as cancer and inflammatory bowel disease. Additionally, the compound's potential use in gene therapy and drug delivery systems is an area of interest for future research.
Conclusion:
In conclusion, (4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile is a chemical compound with potential applications in various fields of scientific research. The compound has been synthesized using different methods and has been shown to inhibit the activity of chloride channels in different cell types. This property makes it a potential candidate for the treatment of various diseases. The compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

(4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile can be synthesized using different methods. One of the most common methods involves the reaction of 4-nitropyrazole-1-carboxylic acid with thionyl chloride to form 4-nitropyrazole-1-yl chloride. The resulting compound is then reacted with (R)-3-aminopropanoic acid and sodium cyanide to form (4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile.

Scientific Research Applications

(4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile has been used in various scientific research applications. The compound has been shown to inhibit the activity of chloride channels in different cell types, including smooth muscle cells, epithelial cells, and neurons. This property makes it a potential candidate for the treatment of various diseases, including hypertension, cystic fibrosis, and epilepsy.

properties

IUPAC Name

(4R)-3-[3-(4-nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S/c11-3-8-6-19-7-14(8)10(16)1-2-13-5-9(4-12-13)15(17)18/h4-5,8H,1-2,6-7H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAOJHAJCPDYEP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)CCN2C=C(C=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CS1)C(=O)CCN2C=C(C=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.